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Compound Name: 2,5-Dimethylhex-3-ene

Cat. No.: B14006228 Get Quote

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 2,5-Dimethylhex-
3-ene

Abstract
2,5-Dimethylhex-3-ene is an eight-carbon alkene with the molecular formula C₈H₁₆.[1][2] Its

structure is characterized by a central carbon-carbon double bond, with isopropyl groups

attached to each of the double-bonded carbons. This substitution pattern leads to the existence

of two geometric isomers, (E)-2,5-Dimethylhex-3-ene and (Z)-2,5-Dimethylhex-3-ene, each

with distinct spatial arrangements and consequently, unique molecular geometries and bond

angles.[3][4] This guide provides a detailed analysis of the molecule's structure, employing

Valence Shell Electron Pair Repulsion (VSEPR) theory and hybridization principles to predict its

geometry. Particular attention is given to the deviations from ideal bond angles caused by steric

hindrance, a critical factor in understanding the molecule's reactivity and physical properties.

Molecular Structure and Hybridization
The systematic name, 2,5-Dimethylhex-3-ene, defines the molecule's connectivity. It consists

of a six-carbon chain (hexene) with a double bond located between the third and fourth carbon

atoms. Methyl groups are attached to the second and fifth carbon atoms. This arrangement

results in two isopropyl groups flanking the central double bond.

The geometry around each carbon atom is determined by its hybridization state:
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sp² Hybridization: The C3 and C4 carbons, which form the double bond, are sp² hybridized.

[5][6] This hybridization results in a trigonal planar arrangement of the atoms bonded to

them, with ideal bond angles of 120°.[7] The molecule is planar in the immediate vicinity of

the double bond.

sp³ Hybridization: The remaining carbon atoms (C1, C2, C5, C6, and the carbons of the two

methyl groups) are sp³ hybridized. These carbons form four single bonds, leading to a

tetrahedral geometry with ideal bond angles of 109.5°.

Analysis of Bond Angles and Steric Effects
While ideal geometries provide a baseline, the actual bond angles in 2,5-Dimethylhex-3-ene
are influenced by steric repulsion between the bulky isopropyl groups.

Around sp² Carbons (C3 and C4): The region around the C=C double bond is subject to

significant steric strain. The electron-dense double bond and the large isopropyl groups repel

each other, causing deviations from the ideal 120° angles.[8][9]

In the (E)-isomer (trans), the two bulky isopropyl groups are on opposite sides of the

double bond. This arrangement minimizes steric hindrance, and the bond angles are

expected to be closer to the ideal 120°.

In the (Z)-isomer (cis), the isopropyl groups are on the same side of the double bond,

leading to substantial steric repulsion. This forces the C2-C3=C4 and C3=C4-C5 bond

angles to expand to values significantly greater than 120° to accommodate the groups.

Consequently, the H-C3=C4 and H-C4-C3 angles are compressed to less than 120°.

Around sp³ Carbons (C2 and C5): The bond angles around the sp³ hybridized C2 and C5

atoms also deviate from the ideal 109.5°. The C3-C2-C(CH₃) and C4-C5-C(CH₃) angles are

likely to be compressed slightly due to the repulsion from the electron cloud of the adjacent

C=C double bond.

Data Summary
The predicted bond angles for the core structure of 2,5-Dimethylhex-3-ene are summarized

below.
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Molecular Geometry Visualization
The following diagrams, generated using the DOT language, illustrate the molecular structures

of the (E) and (Z) isomers of 2,5-Dimethylhex-3-ene, highlighting their distinct spatial

arrangements.

Figure 1: (E)-2,5-Dimethylhex-3-ene (trans isomer).

Figure 2: (Z)-2,5-Dimethylhex-3-ene (cis isomer).
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Experimental Determination Protocols
The geometric parameters discussed in this guide are derived from theoretical models.

Experimental verification and precise measurement of bond lengths and angles would require

advanced analytical techniques.

Gas-Phase Electron Diffraction
This is a primary method for determining the geometry of volatile molecules.

Methodology: A beam of high-energy electrons is fired through a gaseous sample of 2,5-
Dimethylhex-3-ene. The electrons are scattered by the molecule's electrostatic potential.

The resulting diffraction pattern of concentric rings is recorded. The analysis of the scattering

intensities and angular distribution allows for the precise calculation of interatomic distances

and bond angles in the average structure of the molecule in the gas phase.

X-ray Crystallography
If the compound can be crystallized, X-ray crystallography can provide highly accurate

geometric data.

Methodology: A single crystal of 2,5-Dimethylhex-3-ene is grown and mounted in an X-ray

diffractometer. The crystal is irradiated with a monochromatic X-ray beam. The X-rays are

diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique

diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-

dimensional electron density map of the molecule can be constructed, from which atomic

positions, bond lengths, and bond angles can be determined with high precision.

Spectroscopic Methods and Computational Chemistry
Microwave and infrared spectroscopy can also provide information about molecular geometry.

Additionally, high-level ab initio and Density Functional Theory (DFT) computational chemistry

calculations can be performed to optimize the molecular geometry and predict bond angles,

offering a powerful complement to experimental data.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b14006228?utm_src=pdf-body
https://www.benchchem.com/product/b14006228?utm_src=pdf-body
https://www.benchchem.com/product/b14006228?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14006228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The molecular geometry of 2,5-Dimethylhex-3-ene is a direct consequence of the

hybridization of its constituent carbon atoms and the significant steric interactions between its

bulky isopropyl substituents. The carbons of the central double bond (C3, C4) exhibit trigonal

planar geometry, while the surrounding carbons (C1, C2, C5, C6) are tetrahedral. Steric

hindrance, particularly in the (Z)-isomer, causes notable deviations from the ideal 120° and

109.5° bond angles. A thorough understanding of these structural nuances is essential for

professionals in chemical research and drug development, as molecular geometry profoundly

influences a compound's physical properties, stability, and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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